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Compound of Interest

Compound Name: Tri-tert-butyl borate

Cat. No.: B147545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tri-tert-butyl borate, a trialkyl borate ester, serves as a versatile and efficient reagent in

modern pharmaceutical synthesis. Its principal application lies in its role as a precursor for the

in situ generation of boronic esters, which are key intermediates in palladium-catalyzed cross-

coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in

the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those

possessing a biaryl or heteroaryl-aryl core structure. This document provides detailed

application notes and experimental protocols for the use of tri-tert-butyl borate in the

synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis
The primary application of tri-tert-butyl borate in the pharmaceutical industry is the formation

of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This strategy is

frequently employed in the synthesis of various drug classes, including:

Angiotensin II Receptor Blockers (ARBs) or 'Sartans': This class of antihypertensive drugs,

which includes molecules like Losartan and Valsartan, features a characteristic biphenyl

scaffold.
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Fungicides: For example, the synthesis of Boscalid, a widely used agricultural fungicide,

involves a crucial Suzuki-Miyaura coupling step to create its biphenylamide structure.[1]

Kinase Inhibitors: Many small molecule kinase inhibitors developed for oncology indications

rely on the formation of complex biaryl structures, often assembled via Suzuki-Miyaura

coupling.

Beyond its use in cross-coupling reactions, tri-tert-butyl borate can also function as an

additive in the synthesis of chiral α-hydroxy esters, which are valuable chiral building blocks for

various pharmaceuticals.

Data Presentation: Physical and Chemical
Properties
A comprehensive understanding of the physical and chemical properties of tri-tert-butyl
borate is essential for its safe and effective use in synthesis.

Property Value Reference

CAS Number 7397-43-5

Molecular Formula C₁₂H₂₇BO₃

Molecular Weight 230.15 g/mol

Appearance Colorless liquid

Density 0.811 g/mL at 25 °C

Boiling Point 101 °C at 74 mmHg

Melting Point 18-19 °C

Refractive Index n20/D 1.389

Flash Point 29 °C (84.2 °F)
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Protocol 1: One-Pot Synthesis of a Biaryl Intermediate
via Lithiation, Borylation, and Suzuki-Miyaura Coupling
This protocol describes a representative one-pot procedure for the synthesis of a 4'-methyl-

[1,1'-biphenyl]-2-carbonitrile, a key intermediate in the synthesis of certain sartan drugs. The

methodology is adapted from established procedures for related trialkyl borates.[2]

Reaction Scheme:

Materials:

4-Bromotoluene (1.0 equiv)

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

Tri-tert-butyl borate (1.0 equiv)

2-Bromobenzonitrile (1.0 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M)

Toluene

Saturated aqueous Sodium Chloride (brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition

funnel, and a nitrogen inlet.

Schlenk line or other inert atmosphere setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

http://orgsyn.org/demo.aspx?prep=v88p0079
https://www.benchchem.com/product/b147545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard laboratory glassware for workup and purification.

Procedure:

Lithiation: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous

THF and cool to -78 °C using a dry ice/acetone bath. Add 4-bromotoluene to the cooled THF.

To this solution, add n-butyllithium dropwise via the addition funnel, maintaining the internal

temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

Borylation: To the freshly prepared organolithium solution, add tri-tert-butyl borate dropwise

via the addition funnel, again maintaining the temperature below -70 °C. After the addition is

complete, allow the reaction mixture to slowly warm to room temperature and stir for an

additional 2 hours.

Suzuki-Miyaura Coupling: To the reaction mixture containing the in situ generated boronic

ester, add the Pd(dppf)Cl₂ catalyst, followed by the 2 M aqueous Na₂CO₃ solution. Finally,

add a solution of 2-bromobenzonitrile in toluene.

Reaction Execution: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup: After the reaction is complete, cool the mixture to room temperature and separate

the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the

organic layers, wash with brine, and dry over anhydrous MgSO₄.

Purification: Filter the drying agent and concentrate the organic phase under reduced

pressure. Purify the crude product by flash column chromatography on silica gel to afford the

desired 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Quantitative Data (Representative):

Parameter Value

Yield 75-85%

Purity (by HPLC) >98%
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Mandatory Visualizations

Start Lithiation
(4-Bromotoluene + n-BuLi in THF at -78°C)

Borylation
(Add Tri-tert-butyl borate at -78°C, warm to RT)

Suzuki Coupling Setup
(Add Pd catalyst, Na2CO3(aq), and 2-Bromobenzonitrile)

Reaction
(Heat to 80°C for 12h)

Aqueous Workup
(Phase separation, extraction)

Purification
(Column Chromatography)

End Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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